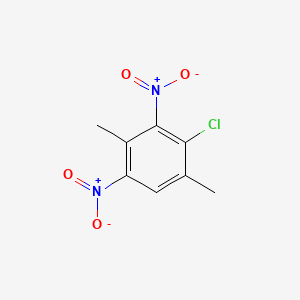
N-(2,4-Dinitrophenyl)maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)maleimide is an organic compound that belongs to the class of maleimides. It is characterized by the presence of a maleimide group attached to a 2,4-dinitrophenyl ring. This compound is known for its reactivity and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2,4-Dinitrophenyl)maleimide can be synthesized through the reaction of maleic anhydride with 2,4-dinitroaniline. The reaction typically involves the following steps:
Formation of Maleanilic Acid: Maleic anhydride reacts with 2,4-dinitroaniline to form maleanilic acid.
Cyclization: The maleanilic acid undergoes cyclization to form this compound.
The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitrophenyl)maleimide undergoes various chemical reactions, including:
Michael Addition: It reacts with thiols to form thioether adducts.
Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions with dienes such as furan.
Common Reagents and Conditions
Michael Addition: Common reagents include thiols, and the reaction is typically carried out in the presence of a base.
Diels-Alder Reaction: The reaction with dienes is usually conducted under thermal conditions or in the presence of a catalyst.
Major Products Formed
Thioether Adducts: Formed from the Michael addition with thiols.
Cycloaddition Products: Formed from the Diels-Alder reaction with dienes.
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)maleimide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)maleimide involves its reactivity towards nucleophiles. The maleimide group is highly reactive and can undergo Michael addition with thiols, forming stable thioether linkages. This reactivity is exploited in various applications, including bioconjugation and polymer synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylmaleimide: Similar in structure but lacks the nitro groups on the phenyl ring.
N-(4-Nitrophenyl)maleimide: Similar but has a nitro group only at the 4-position.
Uniqueness
N-(2,4-Dinitrophenyl)maleimide is unique due to the presence of two nitro groups on the phenyl ring, which enhances its reactivity and allows for specific applications that other maleimides may not be suitable for. The electron-withdrawing nature of the nitro groups makes it more reactive towards nucleophiles, making it a valuable reagent in organic synthesis and bioconjugation .
Propriétés
Numéro CAS |
64419-19-8 |
|---|---|
Formule moléculaire |
C10H5N3O6 |
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5N3O6/c14-9-3-4-10(15)11(9)7-2-1-6(12(16)17)5-8(7)13(18)19/h1-5H |
Clé InChI |
LJPKFNSTOUAVHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)


![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)

![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)




